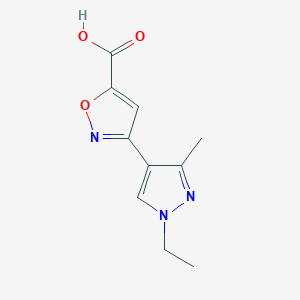
3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H11N3O3 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 25.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid, with the CAS number 957490-68-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
- Molecular Formula : C10H11N3O3
- Molecular Weight : 221.21 g/mol
- Structure : The compound features an isoxazole ring, which is known for its biological relevance, particularly in anti-inflammatory and analgesic activities.
Anti-inflammatory Properties
Recent studies highlight the compound's potential as an anti-inflammatory agent. For instance, it has shown promising results in inhibiting cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammatory processes. A study reported that derivatives of pyrazole compounds exhibited COX-2 inhibitory activities with IC50 values ranging from 0.034 to 0.052 μM, indicating strong anti-inflammatory potential compared to standard drugs like celecoxib .
Analgesic Effects
In addition to its anti-inflammatory properties, the compound has demonstrated analgesic effects. Research utilizing carrageenan-induced paw edema models indicated that certain pyrazole derivatives had significant edema inhibition percentages (78.9% to 96%) compared to celecoxib (82.8%) and were found to have lower ulcerogenic liability . This suggests a favorable safety profile for oral administration.
The biological activity of this compound is primarily attributed to its interaction with COX enzymes and possibly other inflammatory mediators. The selectivity for COX-2 over COX-1 is crucial as it minimizes gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies and Research Findings
- Study on Pyrazole Derivatives : A comprehensive review analyzed various pyrazole derivatives and their biological activities, noting that modifications in the structure could enhance their efficacy against inflammatory conditions . The study emphasized the importance of structural variations in achieving desired pharmacological effects.
- Histopathological Investigations : Histopathological studies conducted on animal models showed minimal degenerative changes in organs such as the stomach and liver when treated with these compounds, further supporting their safety and efficacy as therapeutic agents .
Comparative Activity Table
| Compound Name | COX-2 IC50 (μM) | Edema Inhibition (%) | Selectivity Index |
|---|---|---|---|
| This compound | 0.034 - 0.052 | 78.9 - 96 | High |
| Celecoxib | 0.045 | 82.8 | Moderate |
| Indomethacin | Not specified | Not specified | Low |
属性
IUPAC Name |
3-(1-ethyl-3-methylpyrazol-4-yl)-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-13-5-7(6(2)11-13)8-4-9(10(14)15)16-12-8/h4-5H,3H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPMVACWQJCBIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NOC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424454 |
Source


|
| Record name | 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24787243 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
957490-68-5 |
Source


|
| Record name | 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













